

# 4-Iodobutanal as a bifunctional building block in organic synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Iodobutanal**

Cat. No.: **B1206920**

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## 4-Iodobutanal: A Bifunctional Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Iodobutanal** is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive aldehyde group and a primary alkyl iodide, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The aldehyde functionality is susceptible to nucleophilic attack, oxidation, and reduction, while the carbon-iodine bond can readily participate in nucleophilic substitution and various cross-coupling reactions. This dual reactivity enables chemists to perform selective transformations at either end of the molecule or to engage both functionalities in sequential or tandem reactions, facilitating the efficient construction of diverse molecular architectures.

## Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of **4-iodobutanal** is essential for its effective application in synthesis.

## Table 1: Physicochemical Properties of 4-Iodobutanal

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>7</sub> IO	<a href="#">[1]</a>
Molecular Weight	198.00 g/mol	<a href="#">[2]</a>
CAS Number	77406-93-0	<a href="#">[1]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[2]</a>
Boiling Point (Predicted)	194.372 °C at 760 mmHg	<a href="#">[2]</a>
Density (Predicted)	1.789 g/cm <sup>3</sup>	<a href="#">[2]</a>
Solubility	Soluble in organic solvents	<a href="#">[2]</a>

**Table 2: Predicted Spectroscopic Data of 4-Iodobutanal**

Spectroscopy	Predicted Data	Reference
<sup>1</sup> H NMR	Aldehydic proton (triplet) at $\delta$ 9.5-9.8 ppm. Protons on the carbon adjacent to iodine ( $\alpha$ - protons, triplet) at $\delta$ ~3.2 ppm. Protons on $\beta$ and $\gamma$ carbons resonating further upfield.	<a href="#">[2]</a>
Mass Spectrometry (EI)	Molecular ion peak ([M] <sup>+</sup> ) at m/z 198 (may be weak). Characteristic fragment ions at m/z 127 ([I] <sup>+</sup> ), m/z 71 ([C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup> from C-I cleavage), and m/z 70 ([M-HI] <sup>+</sup> ). McLafferty rearrangement may lead to a fragment at m/z 158. $\alpha$ -Cleavage can result in fragments at m/z 197 ([M-H] <sup>+</sup> ) and m/z 29 ([CHO] <sup>+</sup> ).	<a href="#">[2]</a>

## Synthesis of 4-Iodobutanal

Several synthetic routes to **4-iodobutanal** have been developed, with one of the most efficient being the oxidative ring cleavage of cyclobutanol.

## Experimental Protocol: Synthesis from Cyclobutanol

This method provides a high-yield synthesis of **4-iodobutanal**.

Reaction: Oxidative ring cleavage of cyclobutanol.

Reagents and Conditions:

- Cyclobutanol
- Bis-(pyridine)iodonium(I) tetrafluoroborate
- Visible light irradiation

Procedure:

- In a suitable reaction vessel, dissolve cyclobutanol in an appropriate solvent.
- Add bis-(pyridine)iodonium(I) tetrafluoroborate to the solution.
- Irradiate the reaction mixture with visible light while maintaining a controlled temperature.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction and perform an aqueous work-up.
- Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain **4-iodobutanal**.

Yield: 92%<sup>[2]</sup>

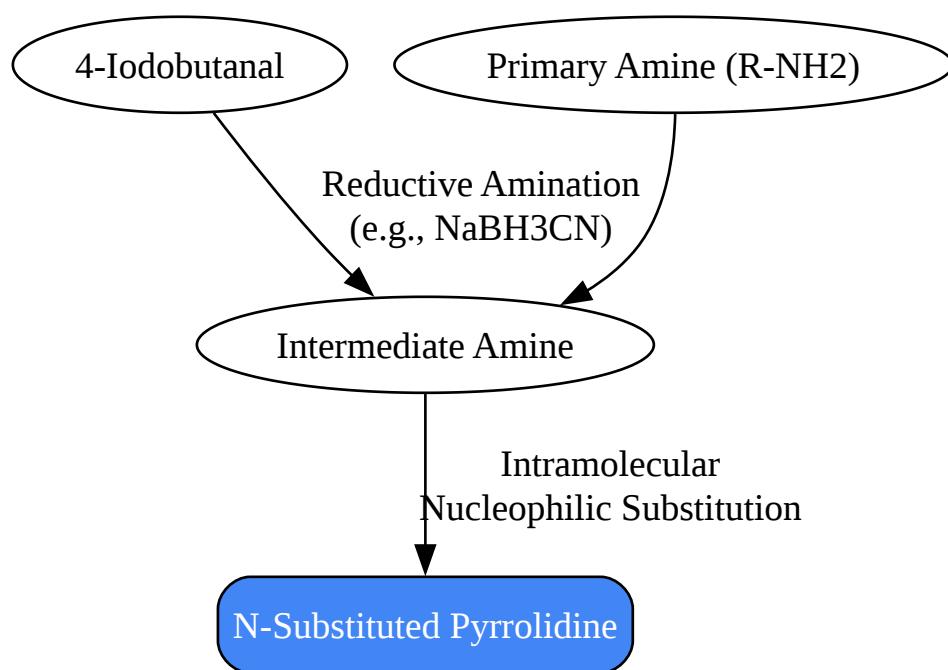
## Reactions of 4-Iodobutanal as a Bifunctional Building Block

The dual functionality of **4-iodobutanal** allows for a diverse array of synthetic transformations, making it a powerful tool for the construction of complex molecules.

## Reactions at the Aldehyde Functionality

The electrophilic aldehyde group readily undergoes reactions with various nucleophiles.

A key application of **4-iodobutanal** is in the synthesis of substituted pyrrolidines, a common motif in pharmaceuticals. This can be achieved through a reductive amination followed by intramolecular cyclization.



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## Experimental Protocol: Synthesis of N-Benzylpyrrolidine (Adapted from a general procedure)

This protocol describes the synthesis of an N-substituted pyrrolidine via reductive amination of **4-iodobutanal** followed by in-situ cyclization.

Reaction: Reductive amination and intramolecular cyclization.

Reagents and Conditions:

- **4-Iodobutanal**
- Benzylamine
- Sodium triacetoxyborohydride (STAB) as the reducing agent
- Dichloroethane (DCE) as the solvent
- Room temperature

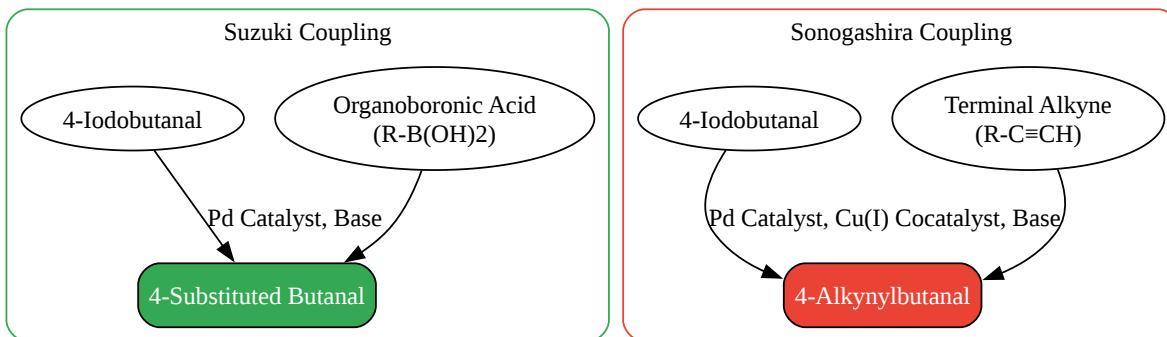
Procedure:

- To a solution of **4-iodobutanal** (1.0 eq) in dichloroethane, add benzylamine (1.1 eq).
- Stir the mixture at room temperature for 1 hour to form the imine intermediate.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield N-benzylpyrrolidine.

## Reactions at the Carbon-Iodine Bond

The carbon-iodine bond is susceptible to nucleophilic substitution and is an excellent partner in various cross-coupling reactions.

**4-Iodobutanal** can serve as the organohalide component in Suzuki and Sonogashira cross-coupling reactions, allowing for the introduction of various carbon-based substituents.



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## Experimental Protocol: Suzuki Coupling (General Procedure)

This protocol outlines a general procedure for the Suzuki coupling of an alkyl iodide with an organoboronic acid.

Reaction: Palladium-catalyzed cross-coupling.

Reagents and Conditions:

- **4-Iodobutanal**
- Aryl- or vinylboronic acid
- Palladium catalyst (e.g.,  $Pd(PPh_3)_4$ )
- Base (e.g.,  $K_2CO_3$ ,  $Cs_2CO_3$ )
- Solvent (e.g., Toluene, Dioxane, DMF)
- Elevated temperature

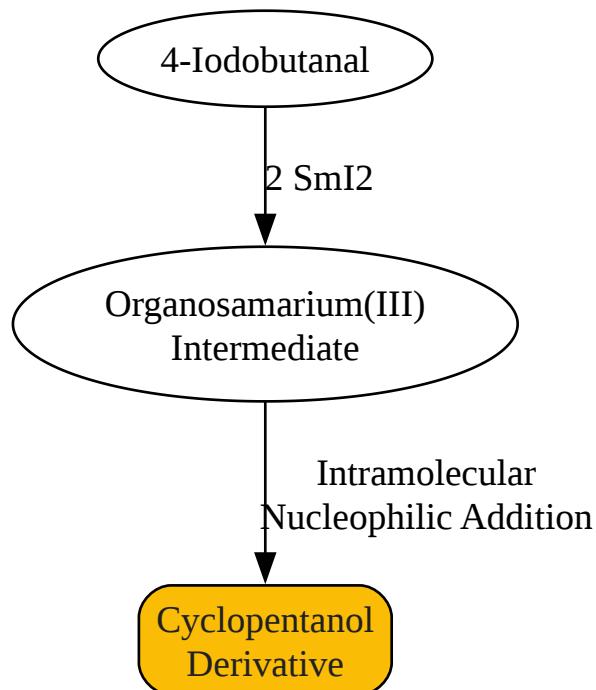
Procedure:

- To a degassed mixture of a suitable solvent, add **4-iodobutanal** (1.0 eq), the organoboronic acid (1.2 eq), and the base (2.0 eq).
- Add the palladium catalyst (e.g., 5 mol%) to the mixture.
- Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor its progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by column chromatography to obtain the 4-substituted butanal.

## Tandem and Intramolecular Reactions

The bifunctional nature of **4-iodobutanal** is ideal for designing tandem or cascade reactions where both functional groups react in a single pot, often leading to the rapid construction of complex cyclic systems.

Under the influence of samarium(II) iodide ( $\text{SmI}_2$ ), **4-iodobutanal** can undergo an intramolecular Barbier reaction to form a five-membered ring. The reaction is believed to proceed through the formation of an organosamarium(III) species which then adds to the aldehyde carbonyl.

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## Conclusion

**4-Iodobutanal** is a highly valuable and versatile bifunctional building block in organic synthesis. Its orthogonal reactivity allows for selective transformations at either the aldehyde or the alkyl iodide moiety, as well as for the design of elegant tandem reactions for the efficient synthesis of complex cyclic and acyclic molecules. The ability to participate in a wide range of reactions, including nucleophilic additions, substitutions, and modern cross-coupling reactions, ensures its continued importance in the fields of medicinal chemistry, natural product synthesis, and materials science. Further exploration of its reactivity, particularly in asymmetric catalysis and the development of novel cascade reactions, will undoubtedly lead to new and innovative synthetic methodologies.

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- To cite this document: BenchChem. [4-Iodobutanal as a bifunctional building block in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206920#4-iodobutanal-as-a-bifunctional-building-block-in-organic-synthesis]

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